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molecular formula C8H8BrNO3 B1289699 2-Bromo-1-ethoxy-4-nitrobenzene CAS No. 58244-42-1

2-Bromo-1-ethoxy-4-nitrobenzene

Cat. No. B1289699
M. Wt: 246.06 g/mol
InChI Key: DAJMJBJIPXARBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060469

Procedure details

Iodoethane (3.7 ml) was added to a mixture of 2-bromo-4-nitrophenol (4 g) and potassium carbonate (5.1 g) in N,N dimethylformamide (20 ml) and the mixture was stirred at room temperature for 3 hours. The mixture was partitioned between water (300 ml) and ethyl acetate. After extraction with EtOAc. the combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with hexane/EtOAc (95:5 increasing to 90:10) to give the title compound as an oil (3.4 g). 1H NMR (250 MHz, CDCl3) δ 1.54 (3H, t, J=9.1 Hz), 4.21 (2H, q, J=7 Hz), 6.93 (1H, d, J=9.1 Hz), 8.19 (1H, dd, J=9.1, 2.7 Hz), and 8.47 (1H, d, J=2.7 Hz).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH2:2][CH3:3].[Br:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:6]=1[OH:14].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:2]([O:14][C:6]1[CH:7]=[CH:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]=1[Br:4])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
ICC
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
5.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (300 ml) and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc
WASH
Type
WASH
Details
the combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane/EtOAc (95:5 increasing to 90:10)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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